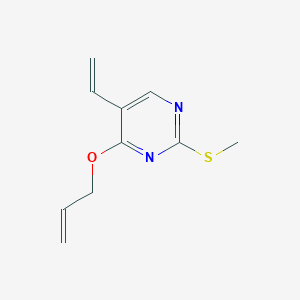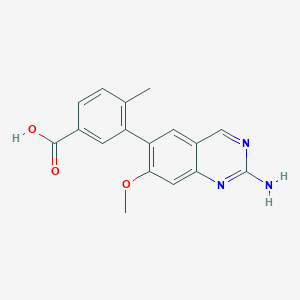
2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol is a chemical compound with the molecular formula C6H10N4O. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. The compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazine with appropriate reagents under controlled conditions. For instance, the reaction of 3-amino-1,2,4-triazine with boronic acids and terminal alkynes in the presence of a palladium catalyst can yield the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions can be carried out using electrophiles like phenyl isocyanates and benzoyl chlorides . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antimalarial activities . In medicine, triazine derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and anti-inflammatory activities . Additionally, it finds applications in the industry as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of 2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol can be compared with other triazine derivatives, such as 1,3,5-triazine and 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine . While these compounds share a common triazine ring structure, they differ in their substituents and functional groups, which impart unique properties and applications. For instance, 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine is known for its high enthalpy and potential use as an enthalpy enhancer . The uniqueness of this compound lies in its specific functional groups, which contribute to its diverse applications in various fields.
Eigenschaften
Molekularformel |
C6H10N4O |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
2-(3-amino-1,2,4-triazin-6-yl)propan-2-ol |
InChI |
InChI=1S/C6H10N4O/c1-6(2,11)4-3-8-5(7)10-9-4/h3,11H,1-2H3,(H2,7,8,10) |
InChI-Schlüssel |
DVCLOAZQMSEFMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CN=C(N=N1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3-aminopropyl)phenyl]benzenesulfonamide](/img/structure/B13872632.png)

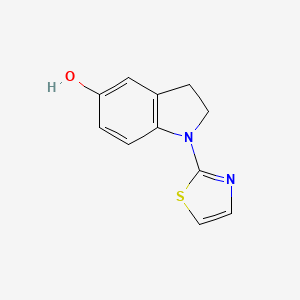
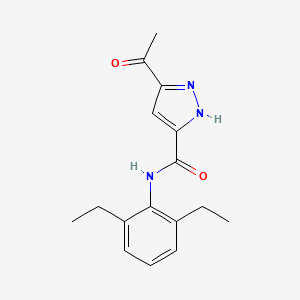


![4-[2-(Benzenesulfonyl)phenyl]-3-bromobutan-2-one](/img/structure/B13872659.png)



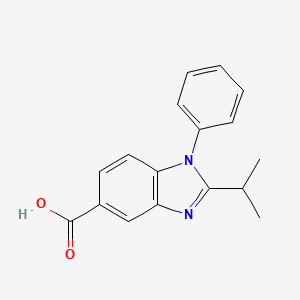
![4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872692.png)
